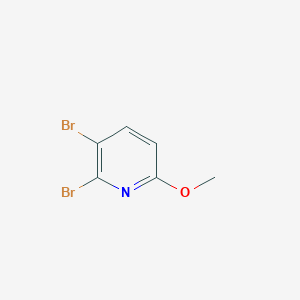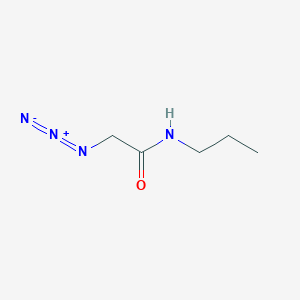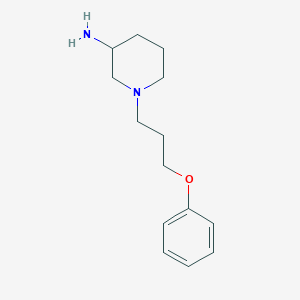
Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate
Vue d'ensemble
Description
Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate is a chemical compound with the molecular formula C13H11NO6 and a molecular weight of 277.23 . It is used for research purposes and is available for purchase as a high-quality reference standard for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has two carboxylate groups attached to the 6th and 7th positions and two hydroxy groups attached to the 5th and 8th positions .Physical And Chemical Properties Analysis
The physical and chemical properties of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate, such as its melting point, boiling point, and density, are not specified in the available resources .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate is an important intermediate in chemical synthesis. It is prepared through the annulation of pyridine derivatives with dialkyl succinates and glutarates, leading to hydroxyquinoline and isoquinoline derivatives. These compounds are subsequently oxidized to quinones, which can act as dienophiles in further chemical reactions, such as Diels–Alder reactions (Jones & Jones, 1973).
Catalysis
In the field of catalysis, chiral Pt(II)/Pd(II) pincer complexes with rigid geometry have been synthesized using related dihydroquinoline derivatives. These complexes have shown promising applications in catalytic asymmetric aldol and silylcyanation reactions, indicating the potential of dimethyl dihydroxyquinoline derivatives in asymmetric synthesis and catalysis (Yoon et al., 2006).
Antimicrobial Activity
Related quinoline derivatives have been explored for their antimicrobial properties. For example, a series of 2,4-diamino-5-[(1,2-dihydro-6-quinolyl)methyl]pyrimidines were synthesized from dihydroquinolines and exhibited significant inhibitory activity against Escherichia coli dihydrofolate reductase, pointing towards their potential as antibacterial agents (Johnson et al., 1989).
Propriétés
IUPAC Name |
dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6/c1-19-12(17)7-8(13(18)20-2)11(16)9-6(10(7)15)4-3-5-14-9/h3-5,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVQZJBCYSRLPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C(=C1C(=O)OC)O)N=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601334157 | |
| Record name | Dimethyl 5,8-dihydroxy-6,7-quinolinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601334157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate | |
CAS RN |
684287-56-7 | |
| Record name | Dimethyl 5,8-dihydroxy-6,7-quinolinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601334157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1489532.png)
![ethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate](/img/structure/B1489533.png)
![2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol](/img/structure/B1489536.png)
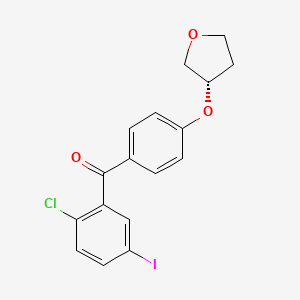
![Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine](/img/structure/B1489540.png)
![Ethyl 4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B1489541.png)
![[(3-chlorophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine](/img/structure/B1489542.png)

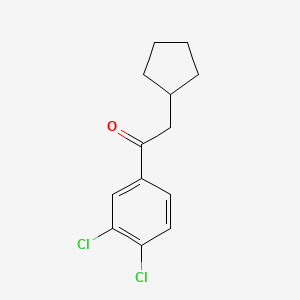
![3-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1489548.png)
![N-(2-aminoethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1489549.png)
